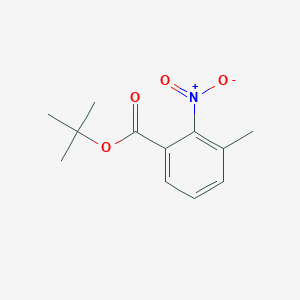

Tert-butyl 3-methyl-2-nitrobenzoate

Vue d'ensemble

Description

Tert-butyl 3-methyl-2-nitrobenzoate is an organic compound with the molecular formula C12H15NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the aromatic ring is substituted with a nitro group and a methyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methyl-2-nitrobenzoate typically involves the esterification of 3-methyl-2-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and simplify the separation of the product from the reaction mixture.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles such as alkoxides or amines.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-methyl-2-nitrobenzoic acid and tert-butyl alcohol.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Alkoxides, amines.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Reduction: 3-methyl-2-aminobenzoic acid derivatives.

Substitution: Various substituted benzoates.

Hydrolysis: 3-methyl-2-nitrobenzoic acid.

Applications De Recherche Scientifique

Tert-butyl 3-methyl-2-nitrobenzoate is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: In the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: As a precursor for the synthesis of polymers and other advanced materials.

Biological Studies: In the study of enzyme mechanisms and the development of enzyme inhibitors.

Mécanisme D'action

The mechanism of action of tert-butyl 3-methyl-2-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the ester group is replaced by a nucleophile through a nucleophilic attack on the carbonyl carbon, followed by the departure of the tert-butyl group.

Comparaison Avec Des Composés Similaires

Methyl 3-methyl-2-nitrobenzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester.

Ethyl 3-methyl-2-nitrobenzoate: Similar structure but with an ethyl ester group instead of a tert-butyl ester.

3-methyl-2-nitrobenzoic acid: The parent acid of tert-butyl 3-methyl-2-nitrobenzoate.

Uniqueness: this compound is unique due to the presence of the bulky tert-butyl group, which can influence the compound’s reactivity and steric properties. This makes it a valuable intermediate in organic synthesis, where steric hindrance can be used to control reaction pathways and selectivity.

Activité Biologique

Tert-butyl 3-methyl-2-nitrobenzoate is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry, environmental studies, and polymer science. This article explores its biological activity, focusing on its cytotoxicity, phytotoxicity, and potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

- Chemical Formula : C12H15N2O3

- Molecular Weight : 233.26 g/mol

- Functional Groups : Nitro group (-NO2), tert-butyl group (-C(CH3)3), and benzoate moiety.

The presence of the nitro group enhances the electrophilic properties of the compound, making it a valuable intermediate in synthetic pathways.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cell lines. A study involving mouse splenic T cells demonstrated that several related compounds showed cytotoxic activity, suggesting that structural modifications can influence biological effects .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | Mouse splenic T cells |

| Methyl 2-acetylthiobenzoate | 5.0 | Mouse splenic T cells |

The data indicates that while this compound is effective, other derivatives may exhibit even stronger activity.

Phytotoxicity

The compound also demonstrates phytotoxic properties, inhibiting plant growth. In a comparative study of various benzoate derivatives, this compound displayed notable inhibition of seed germination and root elongation in species such as Arabidopsis thaliana and Lactuca sativa (lettuce) .

| Compound | % Inhibition at 100 µM | Plant Species |

|---|---|---|

| This compound | 70% | Arabidopsis thaliana |

| Methyl benzoate | 30% | Lactuca sativa |

This suggests potential applications in agricultural pest management or as a herbicide.

Applications in Pharmaceuticals

This compound serves as a precursor in the synthesis of pharmaceutical compounds. Its nitro functionality is particularly useful in developing drugs targeting specific biological pathways. For instance, derivatives of this compound have been explored for their anti-inflammatory and anticancer properties .

Case Studies

- Anticancer Activity : A study evaluated the anticancer potential of this compound against human cancer cell lines. The compound induced apoptosis in HeLa cells with an IC50 of approximately 15 µM, highlighting its potential as a chemotherapeutic agent .

- Environmental Impact : Research assessing the degradation of nitro compounds found that this compound undergoes significant biotransformation in soil environments, suggesting implications for its environmental persistence and toxicity .

Propriétés

IUPAC Name |

tert-butyl 3-methyl-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8-6-5-7-9(10(8)13(15)16)11(14)17-12(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUQZWQVUBLSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728442 | |

| Record name | tert-Butyl 3-methyl-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920760-12-9 | |

| Record name | tert-Butyl 3-methyl-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.